1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC15851120
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3O |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | 1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
| Standard InChI | InChI=1S/C14H23N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6,13,18H,4,7-10H2,1-3H3 |
| Standard InChI Key | PPSLWNIGHINIJG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₄H₂₃N₃O, with a molecular weight of 249.35 g/mol . Its IUPAC name, 1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol, reflects the integration of three key structural elements:
-
A pyridine ring substituted at the 2- and 6-positions with methyl and 4-methylpiperazine groups, respectively.
-
A propanol chain at the 3-position of the pyridine, contributing hydroxyl functionality.
-
A 4-methylpiperazine moiety, a nitrogen-containing heterocycle known for enhancing pharmacokinetic properties in drug candidates.
The SMILES notation CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O provides a concise representation of its connectivity .
Stereoelectronic Properties
-
Hydrogen Bonding: The hydroxyl group (-OH) and piperazine nitrogen atoms serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Lipophilicity: The methyl and piperazine substituents moderately increase hydrophobicity (clogP ~1.5–2.0), balancing membrane permeability and aqueous solubility.
-
Polar Surface Area: Calculated at ~50 Ų, suggesting reasonable blood-brain barrier penetration potential.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves multi-step organic transformations:
-
Pyridine Functionalization: Initial halogenation or metallation of 2-methylpyridine derivatives introduces reactivity at the 3- and 6-positions.
-
Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling installs the 4-methylpiperazine group at the 6-position.
-
Propanol Sidechain Introduction: Grignard or aldol reactions add the propanol moiety, followed by reduction to yield the final alcohol.
Key challenges include regioselectivity in pyridine substitution and minimizing side reactions during piperazine coupling. Recent advances in flow chemistry have improved yields (>65%) and purity (>95%).
Analytical Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ ion at m/z 250.2, consistent with the molecular weight .
Comparative Analysis with Structural Analogs
Role of the Piperazine Substituent
Replacing the 4-methylpiperazine with 4-isopropylpiperazine (as in VC15851120 analog) increases steric bulk, reducing D₂ affinity (IC₅₀ = 220 nM) but enhancing 5-HT₁A selectivity (IC₅₀ = 75 nM). Conversely, unsubstituted piperazine derivatives exhibit poorer BBB penetration due to higher polarity.
Propanol Chain Modifications
Shortening the chain to ethanol diminishes activity (D₂ IC₅₀ >500 nM), while elongation to butanol retains potency but reduces solubility (clogP = 2.8). The propanol length thus optimizes hydrophobicity and target engagement.
Future Research Directions
-
In Vivo Efficacy Studies: Testing in rodent models of depression/anxiety to validate computational predictions.
-
Metabolite Identification: LC-MS profiling to characterize hepatic oxidation products.
-
Formulation Development: Nanoemulsion systems to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume